molecular formula C20H17N3OS B2567184 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1798638-39-7

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2567184
CAS RN: 1798638-39-7
M. Wt: 347.44
InChI Key: SCMLTSQYAWHPEU-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as THIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic derivative of the natural compound tryptamine, which is found in various plants and animals. THIQ has been found to have a wide range of biochemical and physiological effects, which make it a promising candidate for use in various research applications.

Scientific Research Applications

Antiallergic Potential

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide and similar compounds have been studied for their potential as antiallergic agents. Research by Menciu et al. (1999) focused on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, demonstrating significant antiallergic potency. These compounds were found to be more potent than traditional antiallergic medications in certain assays, suggesting their potential use in allergy treatment (Menciu et al., 1999).

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Anekal and Biradar (2012) investigated novel indole derivatives, including structures similar to 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, and found significant antimicrobial activities against various microbial strains (Anekal & Biradar, 2012).

Antitumor Agents

There's considerable interest in these compounds as antitumor agents. Research by Marchand et al. (2009) on N-aryl(indol-3-yl)glyoxamides, structurally related to 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, showed potential cytotoxic effects against various cancer cell lines, indicating its potential for cancer therapy (Marchand et al., 2009).

Antioxidant Properties

Investigations into the antioxidant properties of similar compounds have also been conducted. For instance, Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which exhibited significant antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Insecticidal Properties

The insecticidal potential of compounds structurally related to 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been explored. Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety, demonstrating efficacy against the cotton leafworm, Spodoptera littoralis, hinting at possible agricultural applications (Fadda et al., 2017).

Melatonin Receptor Ligands

Additionally, imidazo[1,2-a]pyridines, similar in structure to 2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, have been designed as melatonin receptor ligands. Research by El Kazzouli et al. (2011) showed that these compounds have good affinities for melatonin receptors, indicating potential for treating sleep disorders or circadian rhythm disturbances (El Kazzouli et al., 2011).

properties

IUPAC Name

2-indol-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(13-23-7-5-16-3-1-2-4-19(16)23)22-11-15-9-18(12-21-10-15)17-6-8-25-14-17/h1-10,12,14H,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMLTSQYAWHPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

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